molecular formula C5H10N2 B13100871 Spiro[2.2]pentane-1,4-diamine

Spiro[2.2]pentane-1,4-diamine

Cat. No.: B13100871
M. Wt: 98.15 g/mol
InChI Key: FTFVKOKWZFGOOH-UHFFFAOYSA-N
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Description

Spiro[22]pentane-1,4-diamine is a unique organic compound characterized by its spirocyclic structure The spiro[22]pentane core consists of two cyclopropane rings sharing a single carbon atom, creating a highly strained and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[22]pentane-1,4-diamine typically involves the formation of the spiro[2One common method involves the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with ground zinc metal to form the spiro[2.2]pentane core . The subsequent introduction of amine groups can be achieved through nucleophilic substitution reactions using ammonia or primary amines under controlled conditions .

Industrial Production Methods

Industrial production of spiro[2.2]pentane-1,4-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Halogenated compounds, ammonia, primary amines.

Major Products Formed

    Oxidation: Amine oxides, nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Functionalized spiro[2.2]pentane derivatives.

Mechanism of Action

The mechanism of action of spiro[2.2]pentane-1,4-diamine involves its interaction with specific molecular targets and pathways. The rigid and strained spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting their activity. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

spiro[2.2]pentane-2,5-diamine

InChI

InChI=1S/C5H10N2/c6-3-1-5(3)2-4(5)7/h3-4H,1-2,6-7H2

InChI Key

FTFVKOKWZFGOOH-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC2N)N

Origin of Product

United States

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